molecular formula C9H16I2N2OSi B1639763 4,5-diiodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

4,5-diiodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

Cat. No.: B1639763
M. Wt: 450.13 g/mol
InChI Key: QWZFWLDICWXMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-diiodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H16I2N2OSi and its molecular weight is 450.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16I2N2OSi

Molecular Weight

450.13 g/mol

IUPAC Name

2-[(4,5-diiodoimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H16I2N2OSi/c1-15(2,3)5-4-14-7-13-6-12-8(10)9(13)11/h6H,4-5,7H2,1-3H3

InChI Key

QWZFWLDICWXMKG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOCN1C=NC(=C1I)I

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC(=C1I)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Diiodoimidazole (prepared according to D. S. Carver, S. D. Lindell, and E. A. Saville-Stones, Tetrahedron, 1997, 53, 42, 14481-14496) (10.1 g, 31.6 mmol) was added portionwise to a room temperature suspension of sodium hydride (1.38 g, 31.6 mmol, 55% *in mineral oil) in dry DMF (45 ml). The reaction mixture was stirred at room temperature for 90 min, then cooled to 0° C. and treated slowly with a solution of 2-(trimethylsilyl)-ethoxymethylchloride (6.81 ml, 34.7 mmol) in DMF (10 ml). After 2 h stirring at 0° C., the reaction mixture was poured onto a mixture of H2O (200 ml) and AcOEt (50 ml). The mixture was filtered and the mother liquor was extracted 3 times with AcOEt. The combined extracts were dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution with hexane/AcOEt=9:1) to provide the title compound (9.44 g, 66.4%) as a pale yellow oil. MS: m/e=450.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
6.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
66.4%

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